Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride
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Overview
Description
Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride is a quaternary ammonium compound with the molecular formula C23 D5 H37 N . Cl and a molecular weight of 373.07 . It is a stable isotope-labeled compound, often used as a reference standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride typically involves the quaternization of dimethyltetradecylamine with benzyl chloride . The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.
Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium bromide would yield Benzyldimethyltetradecylammonium bromide .
Scientific Research Applications
Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and ion channels due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer, leading to cell lysis and death . This property makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzyldimethyltetradecylammonium chloride: Similar structure but without the D5 labeling.
Benzyldimethyldodecylammonium chloride: Shorter alkyl chain.
Hexadecyltrimethylammonium chloride: Different alkyl chain length and structure.
Uniqueness
Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications where precise quantification is required .
Properties
Molecular Formula |
C23H42ClN |
---|---|
Molecular Weight |
373.1 g/mol |
IUPAC Name |
dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D; |
InChI Key |
OCBHHZMJRVXXQK-DSVPTQILSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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